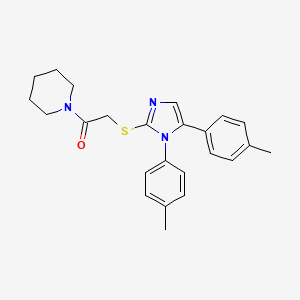

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3OS/c1-18-6-10-20(11-7-18)22-16-25-24(27(22)21-12-8-19(2)9-13-21)29-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEPGBRTBOEZOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting from appropriate aldehydes and amines, the imidazole ring can be synthesized through a cyclization reaction.

Substitution with p-Tolyl Groups: The imidazole ring is then substituted with p-tolyl groups using Friedel-Crafts alkylation.

Thioether Formation: The imidazole derivative is reacted with a thiol to form the thioether linkage.

Piperidinyl Ethanone Addition: Finally, the piperidinyl ethanone moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Chemistry

Catalysis: Compounds with imidazole rings are often used as ligands in catalysis.

Material Science:

Biology

Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioether and piperidinyl groups may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives

Rathinam et al. (2015) synthesized imidazole derivatives with triphenyl substituents and a piperazine-ethyl chain . Unlike the target compound, which uses a piperidine-ethanone group, these analogs feature a piperazine moiety. Key differences include:

- Substituent Effects : The triphenyl groups in Rathinam’s compounds versus di-p-tolyl groups in the target compound may influence steric hindrance and π-π stacking with biological targets.

- Activity: While Rathinam’s derivatives showed antimicrobial properties, the target compound’s thioether and ethanone groups could shift its activity toward kinase inhibition, a common role for such motifs .

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

A 2014 patent () describes imidazothiadiazole derivatives with piperidine/piperazine substituents . Structural contrasts include:

- Core Rigidity : The thiadiazole ring imposes conformational constraints absent in the target compound’s imidazole-thioether system.

- Sulfur Placement : The thiadiazole’s fused sulfur atoms differ from the thioether bridge in the target, affecting electronic properties and metabolic stability.

- Pharmacological Potential: The patent compounds are hypothesized for enzyme inhibition, whereas the target’s imidazole-piperidine-thioether combination may favor dual kinase/GPCR targeting .

Pyrimidine-Piperazine-Imidazopyridine Hybrids

A 2015 study () synthesized a pyrimidine-piperazine-imidazopyridine hybrid via a Mannich-type reaction . Comparisons include:

- Heterocycle Diversity: The pyrimidine group in this hybrid contrasts with the target’s ethanone-piperidine moiety, suggesting divergent mechanisms (e.g., nucleic acid vs. protein targeting).

- Synthetic Routes : Both compounds employ multi-step reactions with formaldehyde and amines, though the target compound’s thioether linkage may require specialized reagents (e.g., thiols or disulfides) .

Biological Activity

The compound 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C22H25N3OS

- Molecular Weight : 379.5 g/mol

- CAS Number : 1207005-59-1

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole is synthesized through a cyclization reaction involving appropriate precursors.

- Substitution with p-Tolyl Groups : This is achieved via Friedel-Crafts alkylation.

- Thioether Formation : The imidazole derivative is reacted with a thiol to form the thioether linkage.

- Piperidine Attachment : The final step involves the reaction with piperidine to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine moieties exhibit significant antimicrobial properties. In studies evaluating various derivatives, those similar to this compound demonstrated promising activity against both bacterial and fungal strains.

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Moderate antibacterial | |

| Compound B | Strong antifungal | |

| Target Compound | Significant activity against tested strains |

Anticancer Activity

The imidazole ring is known for its ability to interact with biological targets involved in cancer progression. Some derivatives have shown inhibitory effects on cancer cell lines, suggesting that this compound may act as a potential anticancer agent.

The biological activity of this compound can be attributed to its structural features:

- Imidazole Moiety : Known for its ability to chelate metal ions, which can disrupt essential cellular processes.

- Piperidine Ring : This component may enhance the lipophilicity of the compound, allowing better membrane penetration and interaction with cellular targets.

Case Studies

In a series of experiments conducted on various derivatives of imidazole-piperidine compounds, significant results were observed:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to the target compound exhibited a broad spectrum of antimicrobial activity, outperforming standard antibiotics in some cases .

- Evaluation of Anticancer Properties : Another study highlighted the effectiveness of these compounds against specific cancer cell lines, providing insights into their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.